2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
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Overview
Description
2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one is a complex organic compound that features a piperidine ring, a pyrazole ring, and a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The pyrazole and pyridazine rings are then introduced through subsequent reactions, often involving cyclization and annulation processes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes . The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer effects.
Uniqueness
What sets 2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one apart is its unique combination of the piperidine, pyrazole, and pyridazine rings, which may confer distinct pharmacological properties and mechanisms of action compared to other compounds .
Properties
IUPAC Name |
2-[[1-(4-fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c21-17-4-2-16(3-5-17)20(28)24-12-8-15(9-13-24)14-26-19(27)7-6-18(23-26)25-11-1-10-22-25/h1-7,10-11,15H,8-9,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNOCOHSRZLXAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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